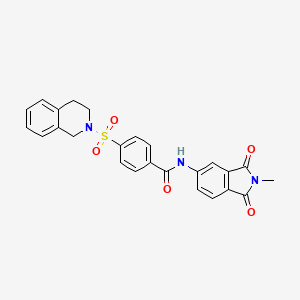

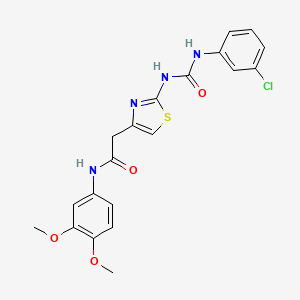

N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds often involves novel synthetic approaches that provide efficient pathways to these molecules. A study presented a novel one-pot synthetic approach to oxalamides, highlighting the applicability of this methodology to the synthesis of various oxalamide derivatives, showcasing the efficiency and potential scalability of such synthetic routes (Mamedov et al., 2016).

Molecular Structure Analysis

The molecular structure of related oxalamide compounds has been extensively studied, with research revealing intricate details about their crystal structures. For instance, the structure of certain N,N'-bis(substituted)oxamide compounds has been elucidated, demonstrating the orientation of different substituents and their implications on the overall molecular geometry (Wang et al., 2016).

Chemical Reactions and Properties

Oxalamides, including N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, participate in a variety of chemical reactions, indicative of their reactive nature and potential utility in further chemical transformations. A study on the coupling reactions of (hetero)aryl chlorides and amides highlighted the use of oxalamide derivatives as catalysts, underscoring their reactivity and versatility (De et al., 2017).

Aplicaciones Científicas De Investigación

Copper-Catalyzed Coupling Reactions

N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has been recognized for its potential in catalyzing coupling reactions. Specifically, it's been used in Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide catalytic systems, facilitating Goldberg amidation and arylation of lactams and oxazolidinones, enhancing the scope of Cu-catalysis for (hetero)aryl chlorides and amides, and improving yields across various functionalized (hetero)aryl chlorides and aromatic and aliphatic primary amides (De, Yin, & Ma, 2017).

Synthesis of Di- and Mono-Oxalamides

A novel synthetic approach involving N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, utilizing (3-(2-nitroaryl)oxiran-2-yl)(aryl)methanones to produce N-(2-carboxyphenyl)aryloxalmonoamides. This method is noted for its operational simplicity and high yield, offering a new synthesis pathway for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Propiedades

IUPAC Name |

N'-(2-hydroxypropyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7(13)5-11-9(14)10(15)12-6-8-3-2-4-16-8/h2-4,7,13H,5-6H2,1H3,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYVVMOBHPYYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![5-methyl-2-(4-(thiophene-3-carbonyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2487076.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)

![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)

![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N'-(2-Methylsulfanylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2487082.png)

![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)

![2-((2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B2487088.png)

![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)